1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiazole ring, along with a methanamine group. The dihydrochloride form indicates that it is a salt with two hydrochloride molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 4-methyl-2-bromo-1,3-thiazole with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 4-methyl-2-bromo-1,3-thiazole, formaldehyde, ammonium chloride.
Reaction Conditions: Aqueous medium, controlled temperature (usually around 60-80°C).
Procedure: The starting materials are mixed in the aqueous medium and heated to the desired temperature. The reaction mixture is then stirred for several hours until the formation of the product is complete. The product is then isolated and purified using standard techniques such as crystallization or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is typically purified using large-scale crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are the substituted thiazole derivatives.
Oxidation Reactions: The major products are the corresponding sulfoxides or sulfones.
Reduction Reactions: The major product is the thiazolidine derivative.
Scientific Research Applications
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives. It is also used in the study of thiazole chemistry and reactivity.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or receptor antagonist, depending on the specific target. The thiazole ring and the bromine atom play a crucial role in the binding of the compound to its target, while the methanamine group can form hydrogen bonds with the target protein. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to modulate the activity of key enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride
- 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
- 4-Methyl-2-bromo-1,3-thiazole
Comparison
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher potential for forming hydrogen bonds and interacting with biological targets. The presence of the bromine atom also makes it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives.
Properties
Molecular Formula |
C5H9BrCl2N2S |
---|---|
Molecular Weight |
280.01 g/mol |
IUPAC Name |
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H7BrN2S.2ClH/c1-3-5(6)9-4(2-7)8-3;;/h2,7H2,1H3;2*1H |
InChI Key |
CHDSRYKHXAJSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)Br.Cl.Cl |
Origin of Product |
United States |
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